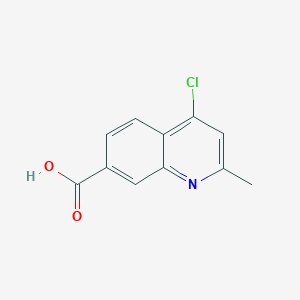

4-Chloro-2-methylquinoline-7-carboxylic acid

Description

BenchChem offers high-quality 4-Chloro-2-methylquinoline-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylquinoline-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methylquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-3-2-7(11(14)15)5-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEQPWTUUHEXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622072 | |

| Record name | 4-Chloro-2-methylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-20-4 | |

| Record name | 4-Chloro-2-methyl-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Chloro-2-methylquinoline-7-carboxylic acid (CAS No. 1150618-20-4), a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific literature on this isomer is emerging, this document synthesizes foundational knowledge from the broader class of quinoline carboxylic acids to offer predictive insights into its structural features, physicochemical properties, potential synthetic pathways, reactivity, and promising applications. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical grounding and practical, experience-driven perspectives on its handling and utilization in a research and development context.

Molecular Structure and Physicochemical Identity

4-Chloro-2-methylquinoline-7-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds that are integral to numerous pharmacologically active agents.[1] The core of this molecule is a quinoline bicyclic system, which is substituted with a chlorine atom at the C4 position, a methyl group at the C2 position, and a carboxylic acid group at the C7 position.

The precise arrangement of these functional groups is critical to the molecule's chemical behavior and biological activity. The electron-withdrawing nature of the chlorine atom at the C4-position and the carboxylic acid at the C7-position influences the electron density of the quinoline ring system, while the methyl group at the C2-position can impact steric interactions and metabolic stability.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-2-methylquinoline-7-carboxylic acid | [2] |

| CAS Number | 1150618-20-4 | [3][4][5] |

| Molecular Formula | C11H8ClNO2 | [3] |

| Molecular Weight | 221.64 g/mol | [3] |

| Canonical SMILES | Cc1cc(Cl)c2ccc(cc2n1)C(O)=O | [3] |

Predicted Physicochemical Properties

While experimental data for this specific isomer is not widely published, computational models provide valuable estimations of its properties. These predictions are useful for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Predicted Value | Notes |

| pKa (acidic) | ~4-5 | The carboxylic acid group is the primary acidic proton. |

| XLogP3 | ~3.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[6] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |

| Hydrogen Bond Acceptors | 3 | The nitrogen in the quinoline ring and the two oxygen atoms of the carboxylic acid. |

Synthesis and Purification

Proposed Synthetic Workflow: A Gould-Jacobs Approach

The Gould-Jacobs reaction is a robust method for synthesizing quinolines from anilines and ethoxymethylenemalonic esters. A potential adaptation for the synthesis of the target molecule is outlined below. This proposed pathway provides a logical starting point for experimental validation.

Caption: Proposed Gould-Jacobs synthesis pathway.

Step-by-Step Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and based on general procedures for similar compounds.[7] Optimization and safety assessments are crucial before implementation.

-

Condensation: 3-Amino-4-chlorobenzoic acid is reacted with diethyl (ethoxymethylene)malonate. This reaction is typically carried out neat or in a high-boiling solvent and heated to drive off the ethanol byproduct.

-

Cyclization: The resulting intermediate is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C to induce thermal cyclization.[7] This step forms the quinoline ring system.

-

Saponification and Decarboxylation: The cyclized product, a diester, is then saponified using a strong base like sodium hydroxide, followed by acidification to yield the corresponding diacid. Gentle heating can then effect decarboxylation to yield 4-hydroxy-2-methylquinoline-7-carboxylic acid.

-

Chlorination: The 4-hydroxyquinoline intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 4-position.[8]

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, or by column chromatography on silica gel.

Chemical Reactivity and Derivative Synthesis

The reactivity of 4-Chloro-2-methylquinoline-7-carboxylic acid is dictated by its three key functional groups: the chloro group, the carboxylic acid, and the quinoline core.

Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution. This is a key reaction for generating a diverse library of derivatives.

Caption: Key reactivity pathways for derivative synthesis.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C7 position can undergo standard transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, EDC) followed by treatment with a primary or secondary amine will produce amides.

These reactions are fundamental in drug discovery for modifying the pharmacokinetic properties of a lead compound.

Potential Applications in Research and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. The specific substitution pattern of 4-Chloro-2-methylquinoline-7-carboxylic acid suggests several promising avenues for investigation.

As a Scaffold in Drug Discovery

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various kinases. The core structure of this molecule could serve as a starting point for the development of novel kinase inhibitors.

-

Antimicrobial Agents: The quinoline ring is a key component of several antibacterial and antimalarial drugs.[1] The presence of the chlorine atom and carboxylic acid offers handles for modification to optimize antimicrobial activity and selectivity. Recent research has highlighted the antimicrobial potential of hydroxyquinoline derivatives, which could be synthesized from this chlorinated precursor.[9]

-

Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups in drug design, allowing for the fine-tuning of a molecule's properties to improve efficacy and reduce off-target effects.[10][11]

In Materials Science

The rigid, aromatic structure of the quinoline core, combined with the potential for derivatization, makes this compound a candidate for the synthesis of novel organic materials with interesting photophysical or electronic properties.

Safety and Handling

While specific toxicity data for 4-Chloro-2-methylquinoline-7-carboxylic acid is not available, related chloro-substituted quinolines are classified as irritants.[12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Chloro-2-methylquinoline-7-carboxylic acid represents a promising, yet underexplored, building block for chemical synthesis. Its structure combines the pharmacologically significant quinoline core with versatile functional groups that allow for a wide range of chemical modifications. This guide provides a foundational understanding of its structure, predicted properties, and potential reactivity, offering a solid starting point for researchers to explore its utility in drug discovery and materials science. Further experimental work is needed to fully characterize this compound and unlock its full potential.

References

-

Appchem. 4-Chloro-2-Methylquinoline-7-Carboxylic Acid | 1150618-20-4. Available from: [Link]

-

Molport. 4-Chloro-2-methylquinoline-7-carboxylic acid | 1150618-20-4. Available from: [Link]

-

abcr Gute Chemie. AB512205 | CAS 1150618-20-4. Available from: [Link]

-

PubChem. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. Available from: [Link]

-

PubChem. 2-Chloro-4-methylquinoline-7-carboxylic acid | C11H8ClNO2 | CID 14359529. Available from: [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

-

PubChem. 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid. Available from: [Link]

-

PubChemLite. 2-chloro-4-methylquinoline-7-carboxylic acid (C11H8ClNO2). Available from: [Link]

-

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

-

PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

-

MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Available from: [Link]

Sources

- 1. Buy 7-Chloro-2-methylquinoline-4-carboxylic acid | 59666-15-8 [smolecule.com]

- 2. 1150618-20-4 | 4-Chloro-2-methylquinoline-7-carboxylic acid - AiFChem [aifchem.com]

- 3. appchemical.com [appchemical.com]

- 4. 4-chloro-2-methylquinoline-7-carboxylic acid | 1150618-20-4 [sigmaaldrich.com]

- 5. 4-CHLORO-2-METHYLQUINOLINE-7-CARBOXYLIC ACID | 1150618-20-4 [amp.chemicalbook.com]

- 6. PubChemLite - 2-chloro-4-methylquinoline-7-carboxylic acid (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chloro-4-methylquinoline-7-carboxylic acid | C11H8ClNO2 | CID 14359529 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for 4-Chloro-2-methylquinoline-7-carboxylic acid

An In-Depth Technical Guide to Chloro-Methyl-Quinoline Carboxylic Acids: Nomenclature, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of the chemical compound class encompassing chloro-methyl-quinoline carboxylic acids, with a specific focus on clarifying the nomenclature and detailing the synthesis, properties, and applications of key isomers. Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights.

Part 1: Clarification of IUPAC Nomenclature

The nomenclature of substituted quinolines is precise, and a clear understanding is critical for unambiguous scientific communication. The user's topic of interest, "4-Chloro-2-methylquinoline-7-carboxylic acid," specifies a quinoline ring with a chlorine atom at position 4, a methyl group at position 2, and a carboxylic acid group at position 7. While this specific isomer is identified by CAS Number 1150618-20-4, publicly available data on its synthesis and application are limited.[1][2]

However, extensive research has been conducted on closely related isomers, which are often encountered in medicinal chemistry literature. The most prominent of these are:

-

2-Chloro-4-methylquinoline-7-carboxylic acid: In this isomer, the positions of the chlorine atom and the methyl group are swapped relative to the user's query. It is identified by CAS Number 124307-93-3.[3]

-

7-Chloro-2-methylquinoline-4-carboxylic acid: Here, the positions of the carboxylic acid and the chlorine atom are interchanged. It is identified by CAS Number 59666-15-8.[4][5]

Given the greater availability of scientific data for these isomers, this guide will focus on their properties and synthesis, providing a robust framework for understanding this class of compounds.

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and drug development.

Key Physicochemical Descriptors

| Property | 2-Chloro-4-methylquinoline-7-carboxylic acid | 7-Chloro-2-methylquinoline-4-carboxylic acid |

| Molecular Formula | C₁₁H₈ClNO₂[3] | C₁₁H₈ClNO₂[5] |

| Molecular Weight | 221.64 g/mol [3] | 221.64 g/mol [6] |

| IUPAC Name | 2-chloro-4-methylquinoline-7-carboxylic acid[3] | 7-chloro-2-methylquinoline-4-carboxylic acid[5] |

| SMILES | CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)Cl[3] | CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O[6] |

| InChIKey | CBLBHUDIYIBOAT-UHFFFAOYSA-N[3] | WOONUCDWZWZHGF-UHFFFAOYSA-N[5] |

Predicted properties such as XlogP and polar surface area can be found in databases like PubChem and are crucial for predicting oral bioavailability and cell permeability.

Part 3: Synthesis and Reactivity

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to these scaffolds.

General Synthetic Strategies

The construction of the quinoline core typically involves the condensation of an aniline derivative with a β-ketoester or a related 1,3-dicarbonyl compound, followed by cyclization. The specific substitution pattern on the final product is determined by the choice of starting materials.

Workflow for Quinoline Synthesis

Caption: Generalized workflow for the synthesis of substituted quinolines.

Exemplary Protocol: Synthesis of a Chloroquinoline Carboxylic Acid Derivative

Step-by-Step Protocol:

-

Starting Material: 4-chloro-7-(trifluoromethyl)quinoline is dissolved in concentrated hydrochloric acid.[7]

-

Reaction: The solution is heated in a microwave reactor. Microwave-assisted synthesis often accelerates reaction times and improves yields.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice water.

-

Precipitation: The pH is adjusted to 3-4 with a sodium hydroxide solution to precipitate the carboxylic acid product.

-

Purification: The precipitate is collected by filtration, washed with deionized water, and dried to yield 4-chloroquinoline-7-carboxylic acid.[7]

Causality in Experimental Choices:

-

Concentrated HCl: Serves as both the solvent and the reagent for the hydrolysis of the -CF₃ group to a -COOH group.

-

Microwave Heating: Provides rapid and uniform heating, which can be crucial for driving the reaction to completion in a shorter timeframe compared to conventional heating.

-

pH Adjustment: The carboxylic acid is soluble in its salt form at high pH and in its protonated form at very low pH. Bringing the pH to a moderately acidic range (3-4) minimizes its solubility, leading to precipitation and allowing for its isolation.

Part 4: Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions of chlorine, methyl, and carboxylic acid groups modulate the biological activity.

Established and Potential Therapeutic Roles

-

Antimalarial Agents: The 4-aminoquinoline scaffold is famously represented by chloroquine. The chlorine atom at the 7-position is often critical for activity. While not direct analogs, compounds like 7-Chloro-2-methylquinoline-4-carboxylic acid are explored for their potential as antimalarial agents.[4]

-

Anticancer Agents: Many kinase inhibitors used in oncology feature a quinoline core. These compounds can interfere with signaling pathways that are dysregulated in cancer cells. The development of quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, is an active area of research.[8]

-

Antibacterial Agents: Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial drugs. While structurally distinct from the compounds discussed here, they highlight the versatility of the broader quinoline family in targeting infectious diseases.

The carboxylic acid moiety is a key pharmacophoric element, enabling salt formation and hydrogen bonding interactions with biological targets.[4] The chlorine atom enhances electrophilic character, and the methyl group can introduce steric effects that influence binding to target proteins.[4]

Logical Relationship of Quinoline Scaffolds in Drug Discovery

Caption: The quinoline scaffold as a versatile platform for drug discovery.

Part 5: Conclusion and Future Directions

The family of chloro-methyl-quinoline carboxylic acids represents a versatile and valuable class of compounds for chemical and pharmaceutical research. While the specific isomer 4-Chloro-2-methylquinoline-7-carboxylic acid is documented, its close relatives, particularly 2-Chloro-4-methylquinoline-7-carboxylic acid and 7-Chloro-2-methylquinoline-4-carboxylic acid, are more extensively studied.

Future research will likely focus on:

-

Developing regioselective synthetic methods to access specific isomers with high purity.

-

Exploring their potential as inhibitors of novel biological targets in oncology and infectious diseases.

-

Utilizing them as building blocks for the synthesis of more complex, fused heterocyclic systems with enhanced biological activity.[4]

This guide has provided a foundational understanding of the nomenclature, synthesis, and application of these important molecules, offering a solid starting point for researchers and developers in the field.

References

-

PubChem. 2-Chloro-4-methylquinoline-7-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubChemLite. 2-chloro-4-methylquinoline-7-carboxylic acid (C11H8ClNO2). [Link]

-

ACS Publications. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

-

Cenmed Enterprises. 7-chloro-2-methylquinoline-4-carboxylic acid (C007B-456460). [Link]

Sources

- 1. 4-CHLORO-2-METHYLQUINOLINE-7-CARBOXYLIC ACID | 1150618-20-4 [amp.chemicalbook.com]

- 2. 4-CHLORO-2-METHYLQUINOLINE-7-CARBOXYLIC ACID CAS#: 1150618-20-4 [m.chemicalbook.com]

- 3. 2-Chloro-4-methylquinoline-7-carboxylic acid | C11H8ClNO2 | CID 14359529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 7-Chloro-2-methylquinoline-4-carboxylic acid | 59666-15-8 [smolecule.com]

- 5. 7-chloro-2-methylquinoline-4-carboxylic acid | 59666-15-8 [sigmaaldrich.com]

- 6. cenmed.com [cenmed.com]

- 7. 4-chloroquinoline-7-carboxylic acid CAS#: 49713-58-8 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

Abstract

The quinoline carboxylic acid scaffold represents a cornerstone in the edifice of medicinal chemistry. Its journey, from a serendipitous discovery in coal tar to the bedrock of a multi-billion dollar antibiotic market, is a testament to the power of synthetic chemistry in shaping modern medicine. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinoline carboxylic acids, with a particular focus on the rise of the quinolone and fluoroquinolone antibiotics. We will delve into the foundational synthetic methodologies that enabled the exploration of this chemical space, the key scientific breakthroughs that transformed a chemical curiosity into a therapeutic powerhouse, and the intricate mechanism of action that underpins their clinical efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this pivotal class of compounds.

The Pre-Antibiotic Era: Discovery and Early Synthesis of the Quinoline Core

The story of quinoline begins not in a pharmaceutical lab, but in the nascent world of 19th-century organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of organic compounds found in coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1][2][3] He named this substance "leukol". Almost a decade later, in 1842, French chemist Charles Gerhardt obtained the same compound through the distillation of the antimalarial alkaloid quinine with a strong base, naming it "quinoline".[1] It was later confirmed that Runge's leukol and Gerhardt's quinoline were one and the same.[1]

The structural elucidation of quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, paved the way for the development of synthetic methods to access this novel scaffold. The late 19th century saw the emergence of several foundational named reactions that are still relevant today:

-

The Skraup Synthesis (1880): One of the earliest and most direct methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[4][5]

-

The Doebner-von Miller Reaction (1881): A more versatile method that reacts anilines with α,β-unsaturated carbonyl compounds to form a variety of substituted quinolines.[5][6]

-

The Pfitzinger Reaction (1886): A key reaction for the synthesis of quinoline-4-carboxylic acids, this method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7][8][9]

These early synthetic endeavors were primarily driven by the burgeoning dye industry and the quest for new chromophores. The application of quinoline carboxylic acids in medicine was yet to be realized, but the groundwork for their future therapeutic dominance was being laid.

The Dawn of the Antibiotic Age: Nalidixic Acid and the First Generation

The transition of quinoline carboxylic acids from chemical curiosities to therapeutic agents was a serendipitous event. In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity. This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, became the lead for a new research program. This led to the synthesis of nalidixic acid in 1962, the first quinolone antibiotic.[10]

Nalidixic acid, technically a naphthyridine derivative, exhibited activity primarily against Gram-negative bacteria and was introduced for the treatment of urinary tract infections (UTIs) in 1967.[10] However, its utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.

The 1970s saw the development of other first-generation quinolones, such as oxolinic acid and cinoxacin , which offered only marginal improvements over nalidixic acid.[11]

Table 1: Timeline of Key Discoveries in Quinolone Carboxylic Acids

| Year | Discovery/Event | Key Compound(s) | Significance |

| 1834 | Isolation of "leukol" from coal tar | Quinoline | First isolation of the quinoline scaffold.[1][2][3] |

| 1842 | Synthesis of "quinoline" from quinine | Quinoline | Independent synthesis and naming of the compound.[1] |

| 1886 | Development of the Pfitzinger reaction | Quinoline-4-carboxylic acids | A foundational method for synthesizing the core structure of future antibiotics.[7][8][9] |

| 1962 | Discovery of nalidixic acid | Nalidixic Acid | The first quinolone antibiotic, marking the beginning of a new era in antibacterial therapy.[10] |

| 1978 | Patenting of norfloxacin | Norfloxacin | The first fluoroquinolone, demonstrating a significant leap in potency and spectrum.[11] |

| 1980 | Patenting of ciprofloxacin | Ciprofloxacin | A highly potent second-generation fluoroquinolone with broad-spectrum activity. |

| 1985 | Patenting of levofloxacin | Levofloxacin | A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria. |

digraph "Historical Development of Quinolone Carboxylic Acids" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2];subgraph "cluster_Early" { label="19th Century: Foundational Chemistry"; bgcolor="#F1F3F4"; "Quinoline_Discovery" [label="1834: Quinoline Isolated\n(Runge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pfitzinger_Reaction" [label="1886: Pfitzinger Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_FirstGen" { label="First-Generation Quinolones"; bgcolor="#F1F3F4"; "Nalidixic_Acid" [label="1962: Nalidixic Acid\n(Lesher)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Fluoroquinolones" { label="The Fluoroquinolone Revolution"; bgcolor="#F1F3F4"; "Norfloxacin" [label="1978: Norfloxacin", fillcolor="#FBBC05", fontcolor="#202124"]; "Ciprofloxacin" [label="1980: Ciprofloxacin", fillcolor="#FBBC05", fontcolor="#202124"]; "Levofloxacin" [label="1985: Levofloxacin", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Quinoline_Discovery" -> "Pfitzinger_Reaction" [style=invis]; "Pfitzinger_Reaction" -> "Nalidixic_Acid" [lhead=cluster_FirstGen, ltail=cluster_Early, minlen=2]; "Nalidixic_Acid" -> "Norfloxacin" [lhead=cluster_Fluoroquinolones, ltail=cluster_FirstGen, minlen=2]; "Norfloxacin" -> "Ciprofloxacin" [style=solid, color="#5F6368"]; "Ciprofloxacin" -> "Levofloxacin" [style=solid, color="#5F6368"];

{rank=same; "Quinoline_Discovery"; "Pfitzinger_Reaction"} {rank=same; "Nalidixic_Acid"} {rank=same; "Norfloxacin"; "Ciprofloxacin"; "Levofloxacin"} }

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

A pivotal breakthrough in the evolution of quinolone antibiotics was the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones . This seemingly minor structural modification led to a dramatic increase in antibacterial potency and a broader spectrum of activity.

Norfloxacin , patented in 1978, was the first of this new generation.[11] It exhibited significantly improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa, a pathogen notoriously resistant to many antibiotics.

The 1980s witnessed an explosion of research in the field, leading to the development of second-generation fluoroquinolones like ciprofloxacin . Patented in 1980, ciprofloxacin displayed even greater potency than norfloxacin against a wide range of Gram-negative and some Gram-positive bacteria.[12][13]

Subsequent generations of fluoroquinolones, such as the third-generation levofloxacin (patented in 1985), further expanded the antibacterial spectrum to include more potent activity against Gram-positive organisms, particularly Streptococcus pneumoniae, a common cause of respiratory tract infections.

Table 2: In Vitro Activity (MIC µg/mL) of Key Quinolone Carboxylic Acids

| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

| Nalidixic Acid | 4 - 16 | >128 | >128 |

| Norfloxacin | 0.06 - 0.25 | 0.5 - 2 | 0.5 - 2 |

| Ciprofloxacin | 0.015 - 0.06 | 0.25 - 1 | 0.25 - 1 |

| Levofloxacin | 0.03 - 0.12 | 0.25 - 1 | 0.5 - 2 |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology. The values presented here are representative ranges.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of quinolone carboxylic acids stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[14][15][16][17] These enzymes are type II topoisomerases that play crucial roles in DNA replication, transcription, repair, and recombination by managing the topological state of the bacterial chromosome.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Quinolones bind to the complex formed between these enzymes and the bacterial DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex acts as a physical barrier to the progression of the replication fork and transcription machinery, leading to a cascade of events including the cessation of DNA synthesis and, ultimately, bacterial cell death.[14][15][16][17] The selectivity of quinolones for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic utility.

Experimental Protocols: Synthesis of Landmark Quinolone Carboxylic Acids

The ability to synthesize a diverse range of quinoline carboxylic acid derivatives has been central to the development of this class of antibiotics. The following are representative, step-by-step protocols for the synthesis of key historical compounds.

Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a classic example of the Pfitzinger reaction, a cornerstone for creating the quinoline-4-carboxylic acid core.

Materials:

-

Isatin

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

Preparation of the Base Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

-

Isatin Addition: Add isatin (0.07 mol) to the stirred KOH solution.

-

Addition of Carbonyl Compound: To this mixture, add acetone (0.15 mol).

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C) and maintain for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

-

Isolation: Dissolve the residue in water and acidify with hydrochloric acid or acetic acid to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-methylquinoline-4-carboxylic acid.[18]

Protocol 2: Synthesis of Nalidixic Acid

This synthesis involves the Gould-Jacobs reaction to form the naphthyridinone core.

Materials:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or similar high-boiling solvent)

-

Sodium hydroxide (NaOH)

-

Ethyl iodide

-

Ethanol

Procedure:

-

Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.

-

Cyclization: Heat the resulting intermediate to cyclize, forming the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[4][19]

-

Hydrolysis: Hydrolyze the ester with sodium hydroxide to yield the corresponding carboxylic acid.

-

Alkylation: Alkylate the nitrogen atom with ethyl iodide in the presence of a base to give nalidixic acid.[4][19]

Protocol 3: Synthesis of Ciprofloxacin

A representative synthesis of ciprofloxacin starting from 2,4-dichloro-5-fluorobenzoyl chloride.[12][13][20]

Materials:

-

2,4-dichloro-5-fluorobenzoyl chloride

-

3-Dimethylamino-acrylic acid methyl ester

-

Triethylamine

-

Toluene

-

Cyclopropylamine

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Piperazine

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

Procedure:

-

Acylation and Enamine Formation: React 2,4-dichloro-5-fluorobenzoyl chloride with 3-dimethylamino-acrylic acid methyl ester in the presence of triethylamine in toluene. Heat the mixture to form the enamine intermediate.

-

Cyclization: Add cyclopropylamine, followed by potassium carbonate and DMF. Heat the mixture to induce cyclization and form the quinolone core, yielding methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Nucleophilic Substitution: Dissolve the quinolone intermediate in DMSO and add piperazine. Heat the mixture to substitute the chlorine at the C-7 position with the piperazine ring.

-

Hydrolysis and Isolation: After the reaction is complete, cool the mixture and adjust the pH to 7 with HCl to precipitate ciprofloxacin. The solid is then filtered, washed, and dried.[20]

Conclusion and Future Perspectives

The journey of quinoline carboxylic acids, from their origins in coal tar to their indispensable role in modern medicine, is a compelling narrative of scientific discovery and innovation. The development of the fluoroquinolones, in particular, represents a triumph of medicinal chemistry, demonstrating how subtle structural modifications can lead to profound improvements in therapeutic efficacy. While the rise of antibiotic resistance poses a significant challenge to the continued utility of this class of drugs, the quinoline scaffold remains a fertile ground for the discovery of new therapeutic agents. Ongoing research into novel derivatives and a deeper understanding of the mechanisms of resistance will undoubtedly pave the way for the next generation of quinoline-based medicines, ensuring that this remarkable chemical entity continues to benefit human health for years to come.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

-

Khodursky, A. B., & Cozzarelli, N. R. (1998). The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials. Journal of Biological Chemistry, 273(42), 27668–27677. [Link]

-

BIOSYNCE. (2025, October 17). What is the history of the discovery of quinoline? BIOSYNCE Blog. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

VCU Innovation Gateway. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]

-

CooksInfo. (2021, January 30). Friedlieb Ferdinand Runge. [Link]

-

Arava, V. R., & Umareddy, P. (2018). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 10(3), 174-178. [Link]

-

Arava, V. R. (2018). ciprofloxacin-a-two-step-process.pdf. Der Pharma Chemica. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Inverse. (2019, February 8). Friedlieb Ferdinand Runge's 3 Greatest Discoveries Are Still Around Today. [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

Fortune. (2019, February 8). Who Is Friedlieb Ferdinand Runge? The Man Who Gave Us Caffeine. [Link]

-

ResearchGate. (2025). A brief history of quinoline as antimalarial agents. [Link]

-

Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

- Google Patents. (n.d.). CN101481350A - Process for synthesizing norfloxacin.

-

ElectronicsAndBooks. (n.d.). The Synthesis of Quinolines by the Pfitzinger Reaction. [Link]

-

Inverse. (2019, February 8). Friedlieb Ferdinand Runge's 3 Greatest Discoveries Are Still Around Today. [Link]

-

Mental Floss. (2019, February 8). 7 Facts About Friedlieb Ferdinand Runge. [Link]

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.

- Google Patents. (n.d.).

- Andriole, V. T. (2000). The Quinolones: Past, Present, and Future. In The Quinolones (pp. 1-13). Academic Press.

-

chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]

- Google Patents. (n.d.).

-

Giamarellou, H., & Tsagarakis, J. (1985). The comparative in-vitro activity of norfloxacin, ciprofloxacin, enoxacin and nalidixic acid against 423 strains of gram-negative rods and staphylococci isolated from infected hospitalised patients. The Journal of antimicrobial chemotherapy, 15(4), 437–443. [Link]

-

YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

-

ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... [Link]

-

Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

-

ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. [Link]

-

Fass, R. J. (1986). Comparative antimicrobial activity of enoxacin, ciprofloxacin, amifloxacin, norfloxacin and ofloxacin against 177 bacterial isolates. The Journal of antimicrobial chemotherapy, 17(5), 575–582. [Link]

-

Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynce.com [biosynce.com]

- 5. iipseries.org [iipseries.org]

- 6. Doebner-Miller_reaction [chemeurope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Pharmacophore: A Technical Guide to the Biological Activity of Substituted Quinoline-4-Carboxylic Acids

Introduction

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are ubiquitous in both natural products and synthetic pharmaceuticals, exhibiting a remarkable breadth of biological activities.[1][2] Among these, the quinoline-4-carboxylic acid scaffold has emerged as a particularly privileged pharmacophore, underpinning the therapeutic efficacy of a diverse array of drugs.[3] This technical guide offers an in-depth exploration of the biological activities of substituted quinoline-4-carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to provide a comprehensive and practical understanding of this versatile chemical entity. Our discussion will traverse the landscape of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by detailed protocols and mechanistic insights to empower further research and development in this dynamic field.[4]

Synthetic Strategies: Crafting the Quinoline-4-Carboxylic Acid Core

The biological evaluation of substituted quinoline-4-carboxylic acids is predicated on their efficient and versatile synthesis. Several named reactions have become mainstays in the synthetic organic chemist's toolbox for accessing this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Doebner Reaction

A classical and widely utilized method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component condensation involves an aromatic amine, an aldehyde, and pyruvic acid.[5]

Experimental Protocol: Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add the appropriate benzaldehyde derivative (1.0 eq.) followed by pyruvic acid (1.2 eq.).

-

Catalysis: A catalytic amount of an acid, for instance, trifluoroacetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, particularly those with substitution at the 2- and 3-positions. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7]

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-carboxylic Acids [6][7]

-

Reaction Setup: In a suitable reaction vessel, dissolve the substituted isatin (1.0 eq.) and the α-methylene carbonyl compound (e.g., a ketone or β-ketoester) (1.1 eq.) in a solvent mixture, typically ethanol and water.

-

Base Addition: Add a base, such as potassium hydroxide (KOH), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours (typically 12-48 hours), monitoring the reaction by TLC.

-

Work-up and Isolation: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product. Collect the solid by filtration, wash with water, and dry.

-

Purification and Characterization: Further purify the product by recrystallization if necessary. Characterize the final compound using appropriate spectroscopic methods.

Anticancer Activity: Targeting Proliferative Pathways

Substituted quinoline-4-carboxylic acids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[3][4]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-elucidated mechanism of anticancer activity for this class of compounds is the inhibition of human dihydroorotate dehydrogenase (DHODH).[5][8] DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[9] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[9]

The quinoline-4-carboxylic acid scaffold, exemplified by the potent inhibitor brequinar, binds to the ubiquinone-binding site of DHODH.[6][8] The carboxylate group at the 4-position is crucial for this interaction, forming a salt bridge with a key arginine residue (R136) in the active site.[6][8] Bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition as they occupy a hydrophobic channel in the enzyme.[5][8]

Figure 1: Mechanism of DHODH inhibition by substituted quinoline-4-carboxylic acids.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of substituted quinoline-4-carboxylic acids is exquisitely sensitive to the nature and position of substituents on the quinoline core.

| Position | Substituent Effect on Anticancer Activity | Reference(s) |

| C-2 | Bulky, hydrophobic groups (e.g., substituted phenyl, biphenyl) are crucial for potent DHODH inhibition. | [5][8] |

| C-3 | Introduction of a methyl group can sometimes enhance activity, but may also impact synthetic accessibility. | [6] |

| C-4 | A carboxylic acid or its corresponding salt is essential for activity, forming a key interaction with the target enzyme. Esterification generally leads to a decrease in potency. | [6][8] |

| Benzo Ring (C-5 to C-8) | Substitution with electron-withdrawing or electron-donating groups can modulate activity, lipophilicity, and pharmacokinetic properties. | [8] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Protocol: Evaluating Cytotoxicity using the MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline-4-carboxylic acid derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial Pathogens

Derivatives of quinoline-4-carboxylic acid, particularly the fluoroquinolones, represent a clinically significant class of antibacterial agents. Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria.[10]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The antibacterial action of quinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.[9] Quinolones stabilize the complex between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[9] The carboxylic acid group, typically at the 3-position in fluoroquinolones but also relevant in the broader class, is essential for this activity.[9]

Figure 2: Mechanism of quinolone action on bacterial topoisomerases.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution for MIC Determination

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test quinoline-4-carboxylic acid derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Recording: Record the MIC value for each compound against each tested bacterial strain.

Other Notable Biological Activities

Beyond their well-established anticancer and antimicrobial properties, substituted quinoline-4-carboxylic acids have been investigated for a range of other therapeutic applications.

-

Anti-inflammatory Activity: Certain quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties, with some studies showing their ability to inhibit inflammatory pathways in macrophages.[11]

-

Antiviral Activity: The quinoline scaffold is present in some antiviral agents, and research has explored the potential of quinoline-4-carboxylic acid derivatives against various viruses, including HIV.[1][12]

-

Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. While not the primary focus of this guide, it is worth noting that derivatives of quinoline-4-carboxylic acid have also been explored for their antiplasmodial activity.[7]

Conclusion and Future Perspectives

The substituted quinoline-4-carboxylic acid scaffold continues to be a highly fruitful area of research in drug discovery and development. Its synthetic tractability and the ability to modulate its biological activity through substitution make it a versatile platform for generating novel therapeutic agents. The deep understanding of its mechanisms of action, particularly in the realms of oncology and infectious diseases, provides a solid foundation for rational drug design. Future research will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this enduring and valuable pharmacophore.

References

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023-08-23). Available from: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available from: [Link]

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. | Request PDF. Available from: [Link]

-

Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. Available from: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available from: [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. Available from: [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available from: [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available from: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available from: [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Mechanism of action of quinoline-based compounds in cells

The quinoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable capacity to disrupt cellular homeostasis through a variety of sophisticated mechanisms, from the direct sabotage of DNA replication and pathogenic metabolic pathways to the precise inhibition of oncogenic signaling. The continued exploration of this chemical space, guided by a deep understanding of the molecular and cellular mechanisms detailed in this guide, holds immense promise for the development of next-generation therapeutics. Addressing challenges such as drug resistance, bioavailability, and off-target effects will be critical in translating the full potential of these compounds from the laboratory bench to the patient's bedside. [6]

References

- Mechanism of action of camptothecin. PubMed - NIH.

- Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.

- Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses. BOC Sciences.

- New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research.

- Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.

- Quinoline antimalarials: mechanisms of action and resistance. PubMed - NIH.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed - NIH.

- Chloroquine. Wikipedia.

- Structural modifications of quinoline-based antimalarial agents: Recent developments. PMC - NIH.

- What is the mechanism of Camptothecin?.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Clinics in Oncology.

- What is the mechanism of Chloroquine Phosphate?.

- Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal.

- Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.

- Apoptosis Assays. Sigma-Aldrich.

- Mefloquine. PubChem - NIH.

- A Review of Various Oxidative Stress Testing Methods. Cell Biolabs, Inc.

- Chloroquine Mechanism of action. YouTube.

- Apoptosis Assays.

- Apoptosis Detection Assays. PubMed.

- Seven Assays to Detect Apoptosis. CST Blog - Cell Signaling Technology.

- Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.

- What methods can I use to measure oxidative stress?.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed - NIH.

- List of Antimalarial quinolines. Drugs.com.

- Topoisomerase Assays. PMC - NIH.

- Demystifying ROS Detection: Choosing the Right Method to Unveil Oxid

- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

- How to Pick an Oxid

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.

- What are DNA intercalators and how do they work?.

- In vitro assays used to measure the activity of topoisomerases. ASM Journals.

- Mechanism of action of quinoline drugs.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. PubMed.

- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PMC - NIH.

- Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercal

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijmphs.com [ijmphs.com]

- 8. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 10. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 11. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. pnas.org [pnas.org]

- 17. Chloroquine - Wikipedia [en.wikipedia.org]

- 18. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 19. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

- 20. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. List of Antimalarial quinolines - Drugs.com [drugs.com]

- 23. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 24. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 27. A Review of Various Oxidative Stress Testing Methods | Cell Biolabs [cellbiolabs.com]

- 28. resources.biomol.com [resources.biomol.com]

- 29. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]

- 30. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]

- 31. アポトーシスアッセイ [promega.jp]

- 32. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 4-Chloroquinolines: Methodologies, Mechanisms, and Practical Insights

Abstract

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, serving as a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents, most notably antimalarial drugs like Chloroquine.[1][2][3] Its unique electronic properties and reactivity at the C-4 position make it an invaluable building block for drug development professionals.[2] This technical guide provides an in-depth exploration of the primary synthetic routes to 4-chloroquinolines, designed for researchers, chemists, and drug development scientists. We will move beyond simple procedural lists to dissect the causality behind established methods such as the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, and the Vilsmeier-Haack reaction. This guide emphasizes mechanistic understanding, provides field-proven experimental protocols, and offers a comparative analysis of methodologies to aid in the rational selection of a synthetic strategy.

Introduction: The Enduring Significance of the 4-Chloroquinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, but the introduction of a chlorine atom at the 4-position dramatically enhances its utility as a synthetic intermediate. This chlorine atom is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr), which allows for the straightforward introduction of various amine side chains.[4][5] This specific reaction is the final key step in the synthesis of numerous 4-aminoquinoline-based drugs that have had a profound impact on global health.

The most famous member of this class is Chloroquine, a compound developed in 1934 that became a frontline antimalarial treatment for decades.[3] Its derivatives, such as Hydroxychloroquine, Amodiaquine, and Piperaquine, also feature the 4-aminoquinoline core and continue to be vital in medicine.[5][6] Beyond antimalarials, the scaffold is integral to anticancer agents (Neratinib), anti-inflammatory drugs (Glafenine), and antibacterial compounds.[1][5] The versatility and proven track record of this structural motif ensure that the demand for efficient and scalable syntheses of 4-chloroquinoline intermediates remains high.

This guide focuses on the most reliable and widely employed methods for constructing this vital precursor, emphasizing the conversion of readily available starting materials into 4-hydroxyquinolines (or their 4-quinolone tautomers), which are then chlorinated to yield the target compound.

Core Synthetic Strategies: Building the Quinoline Framework

The majority of synthetic routes do not directly produce 4-chloroquinolines. Instead, they first construct a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). This intermediate is then subjected to a chlorination reaction. The choice of the initial cyclization strategy depends on the available starting materials and the desired substitution pattern on the quinoline core.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is one of the most versatile and widely used methods for synthesizing 4-hydroxyquinolines. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar β-ketoester.[7] The reaction proceeds in two key stages: an initial condensation followed by a high-temperature thermal cyclization.

Causality and Mechanistic Insight: The reaction begins with a nucleophilic attack of the aniline's amino group on the electron-deficient carbon of the ethoxymethylene group of EMME, leading to the displacement of ethanol and the formation of an anilinomethylenemalonate intermediate. The critical step is the thermal cyclization, which typically requires high temperatures (around 250 °C) and is often carried out in a high-boiling solvent like diphenyl ether or Dowtherm A.[7][8] This intramolecular cyclization is an electrophilic aromatic substitution, where the aniline ring acts as the nucleophile, attacking one of the ester carbonyl groups to form the new heterocyclic ring. Subsequent elimination of another molecule of ethanol yields the ethyl 4-hydroxyquinoline-3-carboxylate. This ester can then be saponified and decarboxylated to give the 4-hydroxyquinoline.[9]

Diagram 1: General Workflow for 4-Chloroquinoline Synthesis

Caption: Key steps of the Conrad-Limpach synthesis pathway.

The Vilsmeier-Haack Reaction

Unlike the previous methods, the Vilsmeier-Haack reaction can be used to synthesize 2- or 4-chloroquinolines directly from N-arylacetamides (acetanilides). The reaction utilizes the Vilsmeier reagent, a chloromethyleneiminium salt typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality and Mechanistic Insight: The Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻) is a powerful electrophile. The reaction proceeds through the electrophilic attack of this reagent on the electron-rich acetanilide. A subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and chlorination steps, leads to the formation of the chloroquinoline ring system. The position of the substituents on the starting acetanilide ring plays a crucial role in directing the cyclization and influencing the final yield. Electron-donating groups on the aryl ring generally increase reactivity and lead to higher yields. [10]This method is particularly valuable for producing 2-chloro-3-formylquinolines.

Diagram 3: Vilsmeier-Haack Cyclization for Quinolines

Caption: Conceptual workflow of the Vilsmeier-Haack reaction.

Modern Synthetic Approaches

While classical methods remain robust, modern techniques offer significant advantages in terms of reaction time, yield, and environmental impact.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate many of the classical quinoline syntheses, including the Combes, Friedländer, and Conrad-Limpach reactions. [11][12][13]Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions, reduced side products, and significantly shorter reaction times—sometimes reducing hours to minutes. [14][15][16]* Catalytic Methods: There is growing interest in developing catalytic routes to quinolones and quinolines. [17]Palladium-catalyzed reactions, for example, have been employed for the synthesis of highly substituted quinolines. [5][18]These methods offer pathways to novel derivatives that may be inaccessible through traditional means and often proceed under milder conditions.

The Essential Chlorination Step: From Hydroxyquinoline to Chloroquinoline

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline product is a critical and highly efficient transformation. The most common and effective reagent for this step is phosphorus oxychloride (POCl₃) , sometimes used in conjunction with a catalytic amount of DMF.

Causality and Reagent Choice: The 4-hydroxyquinoline exists predominantly in its 4-quinolone tautomeric form. The oxygen of the carbonyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphoryl intermediate, which is an excellent leaving group. The chloride ion (from POCl₃) then acts as a nucleophile, attacking the C-4 position and displacing the phosphoryl group to yield the 4-chloroquinoline product. The reaction is typically performed by heating the 4-hydroxyquinoline in neat POCl₃. [7][9]

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic strategy depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and laboratory equipment.

| Method | Starting Materials | Intermediate | Key Advantages | Key Limitations |

| Gould-Jacobs | Anilines, Diethyl Ethoxymethylenemalonate (EMME) | 4-Hydroxyquinoline-3-carboxylate | High yields, good functional group tolerance, reliable. [7] | Requires very high temperatures for cyclization (~250 °C). [7][8] |

| Conrad-Limpach | Anilines, β-Ketoesters (e.g., Ethyl Acetoacetate) | 4-Hydroxyquinoline (4-Quinolone) | Readily available starting materials. [19] | Temperature control is critical to avoid formation of 2-quinolone isomer. [20] |

| Vilsmeier-Haack | Acetanilides, POCl₃, DMF | N/A (Direct Chlorination) | One-pot synthesis of chloroquinolines, good for certain substitution patterns. | Can be exothermic, requires careful handling of reagents, yields can be sensitive to substituents. [10][21] |

| Microwave-Assisted | Varies (Anilines, Ketoesters, etc.) | Varies | Dramatically reduced reaction times, often higher yields, cleaner reactions. [13][14] | Requires specialized microwave reactor, scalability can be a concern. |

Field-Proven Experimental Protocols

The following protocols are based on established and reliable procedures for the synthesis of 4,7-dichloroquinoline, a key precursor for Chloroquine.

Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

This protocol is adapted from procedures described in the literature for the synthesis of substituted 4-hydroxyquinolines. [8][9] Step A: Condensation

-

In a round-bottomed flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture on a steam bath or in an oil bath at 100-110 °C for 1-2 hours. Ethanol will be evolved during the reaction.

-

The resulting product, ethyl (3-chloroanilino)methylenemalonate, is typically a viscous oil or low-melting solid and can be used in the next step without further purification.

Step B: Thermal Cyclization

-

Heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250-260 °C in a flask equipped with a condenser.

-

Slowly add the product from Step A to the hot solvent with vigorous stirring.

-

Maintain the temperature for 15-30 minutes to complete the cyclization. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the hot solution.

-

Allow the mixture to cool, then dilute with an inert solvent like hexane or Skellysolve B to facilitate filtration.

-

Filter the solid product, wash thoroughly with the solvent, and dry.

Step C: Saponification and Decarboxylation

-

Suspend the ester from Step B in a 10% aqueous sodium hydroxide solution and heat at reflux until a clear solution is obtained (typically 1-2 hours).

-

Cool the solution and carefully acidify with concentrated hydrochloric acid or acetic acid to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Filter the solid, wash with water, and dry.

-